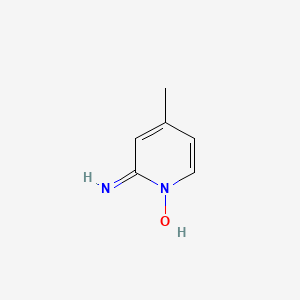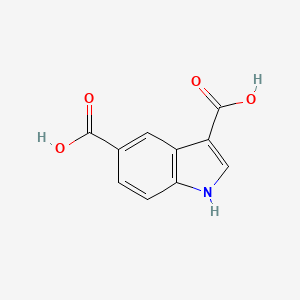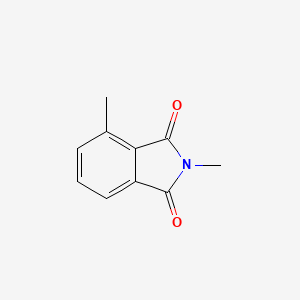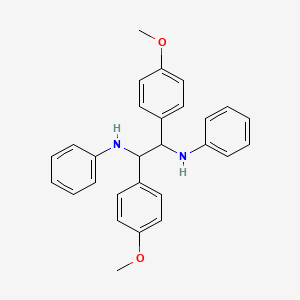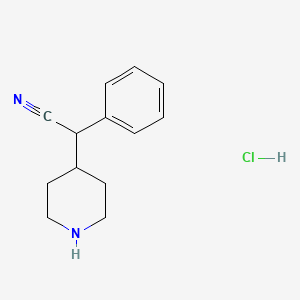
2-(4-Methoxyphenyl)pentan-3-one
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)pentan-3-one” is a chemical compound . It is also known as "3-Penten-2-one, 4-methyl-" . It is a white to pale yellow crystal .
Synthesis Analysis
The synthesis of similar compounds often involves the Claisen-Schmidt condensation reaction . This reaction involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)pentan-3-one” can be analyzed using various spectroscopic methods . For example, the structure of a similar compound, “3-(4-methoxyphenyl)pentane-2,4-dione”, was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenyl)pentan-3-one” can be complex. For instance, a chalcone similar to “2-(4-Methoxyphenyl)pentan-3-one” has been synthesized by the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)pentan-3-one” can be determined using various methods . For example, the properties of a similar compound, “3-Pentanone”, have been studied using thermochemistry data .Applications De Recherche Scientifique
Synthesis Processes
- Synthesis of Pentan-3-one : Utilizing rhodium complexes and triethylphosphine, carbon monoxide and ethene react in methanol to produce pentan-3-one with high selectivities, demonstrating a method of creating 2-(4-Methoxyphenyl)pentan-3-one derivatives (Robertson et al., 2000).
- Synthesis of Derivatives : The synthesis of various derivatives, such as 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is achieved through a series of chemical reactions starting from 3-pentanone, highlighting the compound's versatility in chemical synthesis (Fang, 2011).
Structural and Thermal Properties
- Hydrogen Bond Strength and Vibrational Assignment : Detailed Density Functional Theory (DFT) calculations and spectroscopy data show significant insights into the molecular structure and hydrogen bond strength in derivatives of 2-(4-Methoxyphenyl)pentan-3-one (Zahedi-Tabrizi et al., 2015).
- Thermal Decomposition Kinetics : Studying the thermal decomposition of compounds like 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one provides insights into the stability and kinetic parameters under different conditions, crucial for practical applications (Manikandan et al., 2016).
Biological Activity
- Synthesis and Biological Activity : Research on compounds like 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a derivative of 2-(4-Methoxyphenyl)pentan-3-one, provides insights into its structure and potential biological activities, such as fungicidal properties (Wu, 2013).
Photochromic and Fluorophore Applications
- Photochromic Units and Fluorophores : The synthesis of compounds like 1,3-bicyclo[1.1.1]pentanediyl, which incorporates 2-(4-Methoxyphenyl)pentan-3-one derivatives, has applications in creating photochromic units and fluorophores, indicating potential in optical materials (de Meijere et al., 2007).
Differentiation-Inducing Factors in Cellular Models
- Effects on Human Leukemia Cells : Research on differentiation-inducing factors related to 2-(4-Methoxyphenyl)pentan-3-one analogues, like DIF-3, indicates their potency as anti-leukemic agents, suggesting applications in cancer research (Kubohara, 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLQGRAGKDDPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515481 | |
| Record name | 2-(4-Methoxyphenyl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pentan-3-one | |
CAS RN |
84736-54-9 | |
| Record name | 2-(4-Methoxyphenyl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



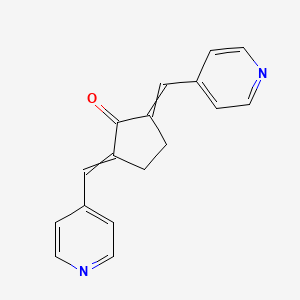
-lambda~5~-phosphanone](/img/structure/B3057665.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
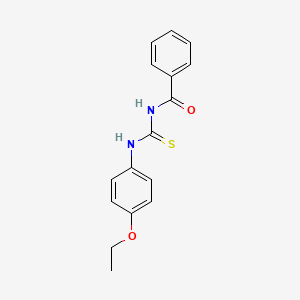
![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)
